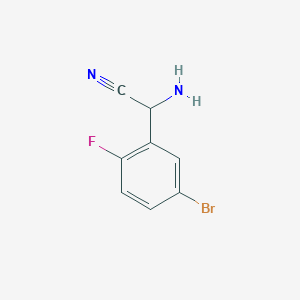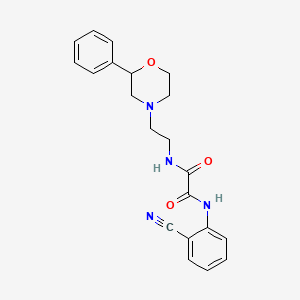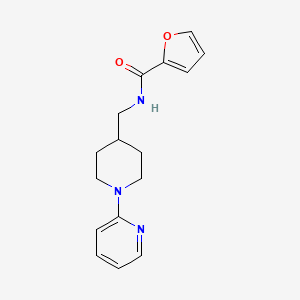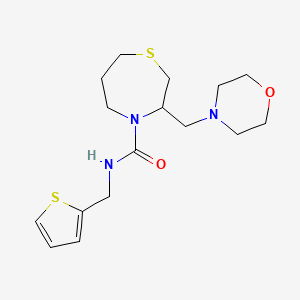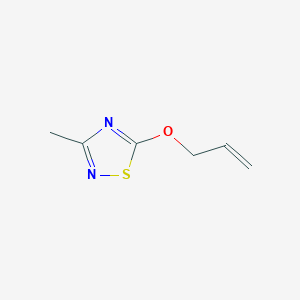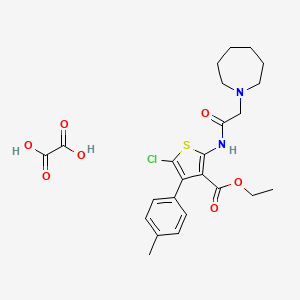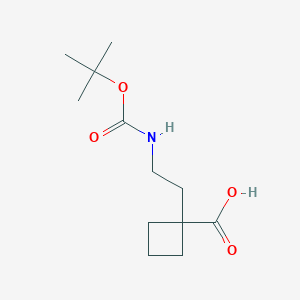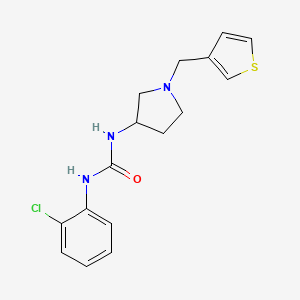
1-(2-Chlorophenyl)-3-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine urea derivatives and has been studied for its pharmacological properties in various fields of medicine.
Scientific Research Applications
Electronic and Optical Properties
- A study focused on a chalcone derivative similar to the compound assessed its electro-optic properties using computational methods. This research found that the compound possesses properties that could be applied in optoelectronic device fabrications due to its superior electrostatic potential maps and high harmonic generation values (Shkir et al., 2018).
Nonlinear Optical Material
- Another study synthesized a new organic nonlinear optical material, exhibiting high second harmonic generation efficiency. The study highlights the potential of such materials in nonlinear optics applications, particularly in device fabrication (Menezes et al., 2014).
Anticancer Agents
- Research on diaryl ureas, which are closely related to the compound of interest, identified new anticancer agents. These compounds demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as effective therapeutic agents in cancer treatment (Feng et al., 2020).
Luminescent Anion Receptors
- A study on thioamides, urea, and thiourea derivatives found that they could act as receptors for anions via hydrogen bonding and electrostatic interactions. This finding is significant for the development of sensing materials and devices (Odago et al., 2011).
Cytokinin Activity in Plant Biology
- Urea derivatives like the compound have been shown to positively regulate cell division and differentiation in plants, indicating their potential in agricultural and horticultural applications (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-3-1-2-4-15(14)19-16(21)18-13-5-7-20(10-13)9-12-6-8-22-11-12/h1-4,6,8,11,13H,5,7,9-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUVECJIFWLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

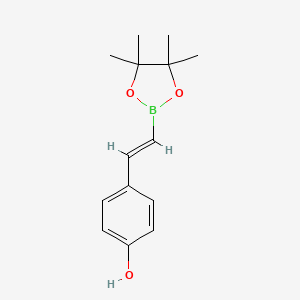
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)

